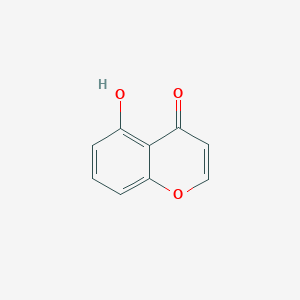

5-hydroxy-4H-chromen-4-one

Description

Significance of the Chromone (B188151) Scaffold in Medicinal Chemistry and Drug Discovery

The chromone scaffold, a bicyclic system also known as 4H-1-benzopyran-4-one, is a privileged structure in medicinal chemistry and drug discovery. researchgate.netacs.orgcncb.ac.cn This recognition stems from its widespread occurrence in nature, particularly in plants and fungi, and its versatile biological activities. researchgate.netnih.gov Chromone derivatives have been utilized in traditional medicine for centuries and continue to be a focal point of research for developing new therapeutic agents. acs.org

The structural rigidity and synthetic accessibility of the chromone nucleus make it an excellent template for creating a diverse array of compounds with varied pharmacological profiles. acs.org This has led to the development of chromone-based drugs for treating conditions such as asthma, allergic rhinitis, and urinary bladder spasms. acs.orgtandfonline.com The broad spectrum of biological responses associated with chromones includes anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antidiabetic activities. researchgate.netnih.gov

The following table provides a summary of the diverse biological activities exhibited by derivatives of the chromone scaffold:

| Biological Activity | Description |

| Anticancer | Derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. ontosight.ai |

| Antimicrobial | Compounds have demonstrated activity against various bacterial and fungal strains. ontosight.ai |

| Anti-inflammatory | Chromones can inhibit inflammatory pathways, making them potential treatments for inflammatory disorders. ontosight.ai |

| Antioxidant | The scaffold's structure allows it to scavenge free radicals and protect against oxidative stress. ontosight.aiontosight.ai |

| Antidiabetic | Certain derivatives can inhibit enzymes like α-glucosidase, which helps manage diabetes. |

| Neuroprotective | Research has pointed to the potential of chromone-based compounds in addressing neurodegenerative diseases. acs.orgcncb.ac.cn |

Historical Context and Evolution of Research on 5-Hydroxy-4H-chromen-4-one and Related Structures

Research into chromones has a rich history, evolving from the isolation of naturally occurring flavonoids to the synthesis of highly specialized derivatives. Initially found in plants, compounds with the chromone skeleton, such as flavones, were recognized for their pigmentation roles and protective functions in plants against pathogens and UV radiation. tandfonline.com

The journey of this compound and its relatives in scientific research has seen a significant acceleration with the advent of modern synthetic methodologies. Early work focused on isolation and characterization, with compounds like 5-hydroxy-7-methoxy-4H-chromen-4-one being isolated from plants such as Artemisia campestris and Laretia acualis. researchgate.netiucr.org These natural products were often used in folk medicine, for instance, in treating diabetes. researchgate.net

The evolution of synthetic chemistry has enabled the creation of a vast library of chromone derivatives, allowing for detailed structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological efficacy of these compounds. For example, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-one derivatives led to significant antifungal activity. Similarly, the development of novel chromenone analogs has resulted in potent inhibitors of interleukin-5, a key target in inflammatory conditions. nih.gov

Recent research has also focused on the development of chromone derivatives as inhibitors of specific molecular targets, such as telomerase and BRD4, for cancer therapy. nih.govnih.gov The ability to functionalize the chromone core at various positions has been a key driver of this progress, with numerous synthetic strategies being developed to access 2,3-unsubstituted, 2- and 3-substituted, and 2,3-disubstituted 4H-chromen-4-ones. researchgate.net

The table below presents a timeline of key milestones in the research of this compound and related structures:

| Year/Period | Key Development |

| Ancient Times | Use of chromone-containing plants in traditional medicine. acs.org |

| Early 20th Century | Isolation and structural elucidation of various natural flavonoids and chromones. |

| Mid-20th Century | Development of initial synthetic routes to the chromone core. |

| Late 20th Century | Discovery of the biological activities of various synthetic chromone derivatives. |

| 2000s | Reports on the crystal structure and synthesis of specific derivatives like 5-hydroxy-7-methoxy-4H-chromen-4-one. researchgate.netiucr.org |

| 2010-Present | Advanced synthetic methodologies and exploration of chromones as targeted therapeutic agents for cancer and inflammatory diseases. nih.govnih.govnih.govresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMXMDVAKVSKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420482 | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-69-0 | |

| Record name | 5-Hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Derivatization Strategies for 5 Hydroxy 4h Chromen 4 One

Natural Occurrence and Isolation Methodologies of 5-Hydroxy-4H-chromen-4-one and Analogues

Chromones are prevalent in various plant species and have also been identified in some fungi and other microorganisms. nih.gov The isolation of these compounds involves a series of extraction and chromatographic techniques.

Chromone (B188151) derivatives are found in numerous plant families. For instance, 2-(2-phenylethyl)chromone (B1200894) derivatives are major components of agarwood, the resinous wood from Aquilaria and Gyrinops species. nih.gov An analogue, 5-hydroxy-7-methoxy-4H-chromen-4-one, has been isolated from Artemisia campestris and Laretia acaulis. researchgate.net The stem bark of Lonchocarpus sericeus is another source of chromone structures, from which 3, 5, 7-trihydroxy-2-(4-hydroxy-3- methoxyphenyl) chromen-4-one (isorhamnetin) has been isolated. phytojournal.com

The general procedure for isolating chromones from plant materials begins with the extraction of the dried and powdered plant parts (such as leaves, stems, or roots) with a suitable solvent, often methanol (B129727). phytojournal.com This crude extract then undergoes partitioning with solvents of varying polarities, like dichloromethane, to separate compounds based on their solubility. phytojournal.com Further purification is achieved through various chromatographic methods. phytojournal.com

| Compound | Plant Source | Plant Part |

|---|---|---|

| 2-(2-phenylethyl)chromone derivatives | Aquilaria and Gyrinops species | Resinous wood (Agarwood) |

| 5-hydroxy-7-methoxy-4H-chromen-4-one | Artemisia campestris, Laretia acaulis | Not specified |

| Isorhamnetin | Lonchocarpus sericeus | Stem bark |

| Various Chromones | Saposhnikovia divaricata | Not specified |

| Various Chromones | Pimenta dioica | Leaves |

While more common in plants, chromones are also produced by fungi. Endophytic fungi, which live within plant tissues, are a notable source. For example, the fungus Phomopsis asparagi, isolated from the mangrove plant Rhizophora mangle, produces several chromones, including new derivatives named phomochromenones. nih.gov Marine actinomycetes, a type of bacteria, have also been identified as producers of novel chromone derivatives with potential antibacterial and anti-cancer properties. researchgate.net

The isolation process from fungal sources typically involves fermenting the fungus on a solid or liquid medium, followed by extraction of the culture with a solvent like ethyl acetate. nih.gov The resulting extract is then subjected to chromatographic separation to isolate the individual chromone compounds. nih.gov A general protocol for isolating fungal protoplasts for subsequent analysis involves enzymatic digestion of the fungal mycelia, filtration, and centrifugation to collect the protoplasts. protocols.io

Modern isolation strategies for chromones rely on advanced chromatographic techniques to achieve high purity. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis and purification of chromones from complex mixtures. nih.govtandfonline.com

A particularly effective method for the preparative separation of chromones is High-Performance Counter-Current Chromatography (HPCCC). This technique has been successfully used to isolate four different chromones from the plant Saposhnikovia divaricata with high purity. nih.gov The process involves optimizing the separation parameters on an analytical scale before scaling up to a preparative HPCCC system. nih.gov

Other chromatographic methods employed include column chromatography over silica (B1680970) gel or Sephadex LH-20. mdpi.com The selection of the appropriate technique or combination of techniques depends on the specific properties of the target chromone and the complexity of the initial extract.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of the chromone scaffold is a well-established area of organic chemistry, with several classical methods available. These approaches often start from ortho-hydroxyaryl ketones and involve cyclization reactions to form the characteristic benzopyranone core. researchgate.net

The main classical routes for the synthesis of simple chromones from ortho-hydroxyarylalkylketones involve three primary approaches: synthesis via Claisen condensation, synthesis via benzopyrylium salts, and synthesis via the Vilsmeier-Haack reaction. researchgate.net These methods often require acidic or basic conditions to facilitate the final ring closure. ijrpc.com

Condensation reactions are fundamental to the synthesis of the chromone ring system.

Claisen Condensation : This reaction involves the base-catalyzed condensation between two ester molecules or an ester and another carbonyl compound to form a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com In chromone synthesis, an o-hydroxyacetophenone can be reacted with an ester in the presence of a strong base. The intramolecular version of this reaction is known as the Dieckmann condensation. organic-chemistry.org The efficiency of the Claisen condensation can be improved by protecting the hydroxyl groups of the starting dihydroxyacetophenones, with sodium hydride being an effective base. nih.gov

Baker–Venkataraman Rearrangement : This reaction is a widely used method for synthesizing chromones and flavones. jk-sci.com It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. wikipedia.orgalfa-chemistry.com This diketone intermediate then undergoes acid-catalyzed cyclization to yield the chromone structure. alfa-chemistry.com The reaction is typically carried out in anhydrous aprotic solvents with bases such as potassium hydroxide (B78521) or sodium hydride. jk-sci.com A modified, one-pot Baker–Venkataraman reaction has been developed for the synthesis of 5-hydroxychromone derivatives. nih.gov

Kostanecki–Robinson Reaction : This method is used to form chromones by the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides in the presence of the corresponding sodium salt, followed by cyclization. wikipedia.org For example, 2,6-dihydroxyacetophenone can be cyclized using this method to prepare 5-hydroxychromones. researchgate.net The reaction proceeds through O-acylation, intramolecular aldol (B89426) condensation, and subsequent elimination of a hydroxyl group to form the chromone ring. wikipedia.org Studies have shown its application in the synthesis of various substituted 5-hydroxychromones, such as 5-hydroxy-2-methyl-6-nitrochromone. ias.ac.in

| Reaction Name | Starting Material | Key Intermediate | Product |

|---|---|---|---|

| Claisen Condensation | o-hydroxyacetophenone and an ester | β-keto ester | Chromone |

| Baker–Venkataraman Rearrangement | o-acyloxyacetophenone | 1,3-diketone | Chromone |

| Kostanecki–Robinson Reaction | O-hydroxyaryl ketone and acid anhydride | Hydroxydihydrochromone | Chromone |

Classical Chromone Synthesis Approaches

Reactions from Phenols and Salicylic (B10762653) Acid Derivatives (e.g., Simonis, Ruhemann)

The synthesis of the this compound scaffold can be achieved through classical condensation reactions involving phenol (B47542) and salicylic acid derivatives. Two notable historical methods are the Simonis and Ruhemann reactions.

The Simonis reaction involves the condensation of phenols with β-ketoesters. In the context of this compound, a suitable starting material would be a 1,3,5-trihydroxybenzene derivative, such as phloroglucinol (B13840). The reaction of phloroglucinol with a β-ketoester like ethyl acetoacetate (B1235776) can lead to the formation of a dihydroxychromone. While specific conditions for the synthesis of this compound via this method are not extensively detailed in recent literature, the general principle involves the acid-catalyzed cyclization of an intermediate formed from the phenol and the β-ketoester. The Pechmann condensation, a related reaction, can also yield coumarin (B35378) derivatives under acidic conditions from phenols and β-ketoesters researchgate.netias.ac.inarkat-usa.org.

The Ruhemann reaction provides a route to chromone-2-carboxylic acids through the reaction of phenols with acetylenic dicarboxylic acids or their esters in a basic medium, followed by acid-catalyzed cyclization. For the synthesis of a 5-hydroxy-substituted chromone, a dihydroxyphenol would be a logical starting material.

Modern and Catalyst-Mediated Synthetic Transformations

Contemporary organic synthesis has introduced a range of more efficient and selective methods for the construction of the 4H-chromen-4-one core, often employing transition metal catalysts or innovative reaction designs.

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions have become a powerful tool for the synthesis of heterocyclic compounds, including chromones. These reactions often involve the intramolecular cyclization of appropriately substituted precursors. For instance, palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones can lead to the formation of flavones and flavanones, which are derivatives of the chromone scaffold nih.gov. The reaction pathway can be controlled by the choice of oxidants and additives to selectively yield either the flavone (B191248) or flavanone (B1672756) nih.gov.

Another approach involves the palladium-catalyzed intramolecular tandem cyclization of compounds like 1,6-enynes to form various heterocyclic structures rsc.orgorganic-chemistry.orgrsc.org. While not directly applied to this compound in the provided literature, this methodology demonstrates the versatility of palladium catalysis in constructing complex ring systems from linear precursors rsc.orgorganic-chemistry.orgrsc.org. These reactions often proceed with high atom economy and under mild conditions nih.govnih.gov.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. This approach is highly valued in medicinal and materials chemistry for its atom economy and operational simplicity. The synthesis of various chromene derivatives has been successfully achieved through MCRs ias.ac.inscispace.comresearchgate.net. For example, the condensation of substituted resorcinols with 2-benzylidene malononitriles in the presence of a base can yield 2-amino-5-hydroxy-4H-chromene derivatives semanticscholar.org.

While a specific one-pot synthesis for unsubstituted this compound is not detailed, the general strategy often involves the reaction of a phenol derivative, an aldehyde, and a compound with an active methylene (B1212753) group ias.ac.inresearchgate.netnepjol.info.

Microwave-Assisted Synthesis and Phase Transfer Catalysis

Microwave-Assisted Synthesis has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of various chromone derivatives has been successfully expedited using microwave irradiation. For instance, the cyclization of 2'-hydroxychalcones to flavanones can be significantly accelerated under microwave conditions in the presence of acetic acid taylorandfrancis.com. Similarly, the synthesis of 3-hydroxy-4H-chromen-4-ones has been achieved through a modified Algar-Flynn-Oyamada reaction under microwave irradiation, offering much faster conversions and higher yields than conventional heating nih.gov. While a specific protocol for this compound is not provided, the synthesis of (4-hydroxyphenyl) 3-oxobutanoate, a related precursor, has been accomplished using microwave heating crdeepjournal.org.

Phase Transfer Catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is achieved by a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction occurs nih.govnih.gov. This technique can lead to increased reaction rates, higher yields, and milder reaction conditions crdeepjournal.orgnih.gov. In the context of chromone synthesis, PTC has been employed in the Algar-Flynn-Oyamada reaction for the synthesis of 2-aryl-3-hydroxy-4H-chromen-4-ones from 2'-hydroxychalcones scispace.com. The use of phase transfer catalysts like ammonium and phosphonium (B103445) salts has been shown to expand the scope of this reaction scispace.com.

Oxidative Cyclization Methodologies

Oxidative cyclization of 2'-hydroxychalcones is a prominent method for the synthesis of flavones, which are 2-phenyl-4H-chromen-4-ones. This transformation can be mediated by various reagents. For instance, the use of iodine in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively cyclize 2'-hydroxychalcones to flavones in good yields rsc.org. In some cases, the oxidative cyclization can occur spontaneously during the synthesis of the chalcone (B49325) itself, particularly when starting with highly activated phenols rsc.org.

The Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium, is a classic method for preparing 3-hydroxyflavones rsc.org. These methodologies highlight the importance of oxidation in the final ring-closing step to form the chromone ring system.

Organo-Base-Catalyzed Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant attention as a green and efficient alternative to metal-based catalysts. In the synthesis of chromene derivatives, organo-bases have been employed to catalyze key reaction steps. For example, the cyclization of 2′,6′-dihydroxychalcones to 5-hydroxyflavanones is influenced by pH, with the reaction proceeding through the cyclization of the neutral chalcone, its monoanion, or dianion google.com. The rate of cyclization is significantly enhanced by the presence of the 6'-hydroxy group google.com.

Furthermore, organo-base catalysts like 2-aminopyridine (B139424) have been used in the one-pot, three-component synthesis of 4H-chromenes from 1,3-cyclohexanedione, malononitrile, and aromatic aldehydes semanticscholar.org. Natural base catalysts derived from waste materials have also been explored for the sustainable synthesis of functionalized 2-amino-4H-chromenes scispace.com. These approaches offer mild reaction conditions and often utilize environmentally benign catalysts and solvents semanticscholar.orgscispace.com.

Chemical Modifications and Structure Elucidation of Derivatives

The inherent structural features of this compound, namely the aromatic ring, the pyrone ring, and the C-5 hydroxyl group, offer multiple sites for chemical modification. These modifications are instrumental in creating a diverse library of derivatives with potentially enhanced biological activities or altered physicochemical properties. The subsequent structural elucidation of these new chemical entities relies on a combination of modern spectroscopic and spectrometric techniques.

Strategies for Functional Group Derivatization

The derivatization of this compound primarily targets the C-5 hydroxyl group and the electrophilic centers of the pyrone ring. These modifications aim to introduce a variety of functional groups to explore structure-activity relationships.

One common strategy involves the alkylation or acylation of the C-5 hydroxyl group . This is typically achieved by reacting the parent chromone with alkyl halides or acyl chlorides in the presence of a base. For instance, the reaction with cyclohexylmethanols can yield 5-(cyclohexylmethoxy)-4H-chromen-4-one derivatives. The introduction of a propanone unit at the C-3 position, followed by reduction to a propanol (B110389), has also been explored to enhance biological activity.

Another approach focuses on reactions involving the pyrone ring . The carbonyl group at C-4 can be a target for nucleophilic attack, although it is less reactive due to conjugation with the aromatic system. More commonly, the C-2 and C-3 positions can be functionalized. For example, condensation reactions with various aldehydes can introduce substituents at the C-3 position. Furthermore, the synthesis of chromone derivatives can be achieved through a one-pot three-component condensation reaction between a 4-hydroxy-2H-chromen-2-one (a tautomeric form), various aryl aldehydes, and malononitrile, leading to the formation of pyrano[3,2-c]chromene derivatives.

The following table summarizes some common derivatization strategies for chromone scaffolds:

| Derivatization Strategy | Reagents and Conditions | Target Position(s) | Resulting Functional Group |

| Alkylation | Alkyl halide, Base (e.g., K2CO3) | C-5 OH | Ether |

| Acylation | Acyl chloride, Base (e.g., Pyridine) | C-5 OH | Ester |

| Aldol Condensation | Aldehyde, Base (e.g., DIPA), Microwave irradiation | C-2 | Alkyl substituent |

| Michael Addition | α,β-Unsaturated carbonyl compound, Base | C-3 | Substituted alkyl chain |

| Multi-component Reaction | Aldehyde, Malononitrile, Base | C-3, C-4 | Fused pyran ring |

Spectroscopic and Spectrometric Characterization Techniques

The unambiguous determination of the structures of this compound derivatives relies on a suite of spectroscopic and spectrometric methods. Each technique provides unique insights into the molecular framework.

Infrared (IR) Spectroscopy is fundamental for identifying key functional groups. The IR spectrum of a this compound derivative will typically show a characteristic absorption band for the carbonyl group (C=O) of the pyrone ring, usually in the range of 1605-1650 cm⁻¹. The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Derivatization of the hydroxyl group would result in the disappearance of this band and the appearance of new bands corresponding to the introduced functional group, such as C-O stretching for an ether or a new C=O stretching for an ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of these derivatives.

¹H NMR provides information about the chemical environment of protons. The aromatic protons of the chromone ring typically appear in the downfield region (δ 6.0-8.0 ppm). The chemical shift and splitting pattern of these protons can confirm the substitution pattern on the benzene (B151609) ring. Protons of substituents introduced through derivatization will have characteristic chemical shifts. For example, the methylene protons of a cyclohexylmethoxy group at C-5 would appear as a distinct signal.

¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the pyrone ring is typically observed in the highly deshielded region (δ 170-185 ppm). The chemical shifts of the aromatic carbons can also confirm the substitution pattern.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the derivatives. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula. Fragmentation patterns can provide further structural information, helping to identify the nature and location of substituents. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

The following table provides a summary of the expected spectroscopic data for a hypothetical derivative, 5-methoxy-2-methyl-4H-chromen-4-one:

| Technique | Key Feature | Expected Observation |

| IR | C=O stretch (pyrone) | ~1640 cm⁻¹ |

| IR | C-O stretch (methoxy) | ~1250 cm⁻¹ and ~1050 cm⁻¹ |

| ¹H NMR | Aromatic protons | Multiplets in the range δ 6.5-7.8 ppm |

| ¹H NMR | Methoxy protons | Singlet at ~δ 3.9 ppm |

| ¹H NMR | C-2 Methyl protons | Singlet at ~δ 2.4 ppm |

| ¹³C NMR | C=O carbon | ~δ 178 ppm |

| ¹³C NMR | Methoxy carbon | ~δ 56 ppm |

| ¹³C NMR | C-2 Methyl carbon | ~δ 20 ppm |

| MS | Molecular Ion Peak | [M]⁺ corresponding to the molecular weight |

By combining the information obtained from these spectroscopic and spectrometric techniques, the precise chemical structure of newly synthesized this compound derivatives can be unequivocally established.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methods for Structural Assignment

Spectroscopic analysis is fundamental to the initial identification and structural confirmation of 5-hydroxy-4H-chromen-4-one. Each technique probes different aspects of the molecule's physical properties, collectively providing a detailed electronic and vibrational picture of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for the parent compound this compound is not detailed in the available literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the known spectra of numerous chromone (B188151) derivatives. researchgate.netresearchgate.netuchile.cl

The ¹H NMR spectrum is expected to show distinct signals for each of the six protons. The most downfield signal would be the hydroxyl proton (5-OH), its chemical shift significantly influenced by a strong intramolecular hydrogen bond with the carbonyl oxygen at C-4. mdpi.com This interaction restricts its rotation and deshields the proton, typically placing its resonance above 12 ppm. The protons on the pyrone ring (H-2 and H-3) would appear as doublets due to mutual coupling. The aromatic protons (H-6, H-7, H-8) would present a more complex splitting pattern characteristic of a substituted benzene (B151609) ring.

The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-4) is the most deshielded, appearing far downfield (typically >180 ppm). The carbons bearing the hydroxyl (C-5) and ether oxygen (C-8a) would also show characteristic downfield shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning each proton to its corresponding carbon and confirming the connectivity of the entire molecular structure. researchgate.netuchile.cl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~8.0 (d) | ~156.0 |

| 3 | ~6.3 (d) | ~112.0 |

| 4 | - | ~182.0 |

| 4a | - | ~110.0 |

| 5 | ~12.5 (s) | ~162.0 |

| 6 | ~7.0 (d) | ~110.0 |

| 7 | ~7.6 (t) | ~136.0 |

| 8 | ~7.0 (d) | ~115.0 |

| 8a | - | ~156.0 |

Note: Values are approximate and based on data from related chromone structures. Coupling constants (J) and solvent effects would provide further structural detail.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₉H₆O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of 162.14 g/mol by detecting the molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 162.0317.

The fragmentation of the chromone core under electron ionization (EI) is well-characterized and provides significant structural confirmation. whitman.edulibretexts.org The primary fragmentation pathway is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the pyrone ring. This process typically results in the loss of acetylene (B1199291) (C₂H₂), leading to a prominent fragment ion. Other common fragmentations include the loss of carbon monoxide (CO) from the carbonyl group, a characteristic fragmentation for ketones and related compounds. The stability of the aromatic ring means that fragments retaining this moiety will be particularly abundant. chemguide.co.ukmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 162 | [C₉H₆O₃]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₆O₂]⁺ | Loss of CO from M⁺ |

| 106 | [C₇H₆O]⁺ | Loss of CO from m/z 134 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry provide valuable information about the functional groups and conjugated π-electron system of this compound, respectively. nih.govyoutube.com

The IR spectrum is used to identify the characteristic vibrations of specific bonds within the molecule. Key absorption bands would confirm the presence of the principal functional groups. A broad absorption band in the region of 3400-2500 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadness indicating its involvement in strong hydrogen bonding. youtube.com A sharp, strong absorption band around 1650-1620 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated ketone. The lower frequency compared to a simple ketone is a direct result of both conjugation with the π-system and the intramolecular hydrogen bond with the 5-OH group. Additional significant peaks would appear in the 1600-1450 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic and pyrone rings, and in the 1300-1000 cm⁻¹ region for C-O stretching vibrations. rsc.org

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. msu.edu The extensive conjugation of the chromone system constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show two main absorption bands, which are characteristic of flavonoid and chromone structures. ijims.comnih.gov These bands arise from π → π* electronic transitions within the benzoyl (A-ring) and cinnamoyl (B-ring and pyrone) systems. The presence of the hydroxyl group as an auxochrome is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted chromone core.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| Infrared (IR) | O-H stretch | 3400-2500 cm⁻¹ (broad) | Intramolecularly hydrogen-bonded hydroxyl |

| Infrared (IR) | C=O stretch | ~1640 cm⁻¹ (strong) | Conjugated ketone, H-bonded |

| Infrared (IR) | C=C stretch | 1600-1450 cm⁻¹ | Aromatic and pyrone rings |

| Infrared (IR) | C-O stretch | 1300-1000 cm⁻¹ | Aryl-ether and phenol (B47542) |

| UV-Visible | Band I | ~320-350 nm | π → π* (cinnamoyl system) |

Crystallographic Studies for Molecular Architecture

While spectroscopic methods define the connectivity and functional groups, only X-ray crystallography can provide precise, three-dimensional atomic coordinates, offering an unparalleled view of the molecular architecture in the solid state.

The analysis reveals that the chromone ring system is essentially planar. nih.gov This planarity is crucial for maximizing the conjugation of the π-electron system, which contributes to the molecule's stability. The study provides precise measurements of bond lengths, confirming the double-bond character of C2=C3 and C4=O, and the aromatic nature of the fused benzene ring. nih.gov The crystallographic data obtained for this derivative provides a solid foundation for understanding the structural parameters of the parent compound.

Table 4: Crystallographic Data for 5-hydroxy-7-methoxy-4H-chromen-4-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₈O₄ | researchgate.netnih.gov |

| Formula Weight | 192.16 | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 9.7551 (3) | researchgate.netnih.gov |

| b (Å) | 11.7512 (9) | researchgate.netnih.gov |

| c (Å) | 7.5211 (7) | researchgate.netnih.gov |

| β (°) | 95.094 (4) | researchgate.netnih.gov |

| Volume (ų) | 858.77 (11) | researchgate.netnih.gov |

Data obtained from the single-crystal X-ray diffraction of the 7-methoxy derivative.

The crystal structure not only reveals the geometry of a single molecule but also how molecules arrange themselves in the solid state, governed by a network of non-covalent interactions. nih.gov

A dominant feature of the this compound structure is the strong intramolecular hydrogen bond between the 5-hydroxyl group (the donor) and the 4-carbonyl oxygen (the acceptor). mdpi.comresearchgate.net This interaction forms a highly stable, planar, six-membered ring, often described by the graph-set notation S(6). researchgate.net This hydrogen bond is responsible for the significant downfield shift of the hydroxyl proton in the ¹H NMR spectrum and the lowering of the C=O stretching frequency in the IR spectrum. Its presence rigidly holds the hydroxyl group in the plane of the chromone ring system. mdpi.com

Computational and Theoretical Chemistry of 5 Hydroxy 4h Chromen 4 One

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 5-hydroxy-4H-chromen-4-one and its derivatives interact with the active sites of biological macromolecules, such as proteins and nucleic acids. These studies are crucial for elucidating mechanisms of action and for structure-based drug design.

Research on the 4H-chromen-4-one scaffold demonstrates its ability to interact with a diverse range of biological targets. For instance, flavonoids containing this core structure have been docked against key viral proteins. In studies targeting SARS-CoV-2, derivatives were screened against the main protease (Mpro) and RNA-dependent RNA Polymerase (RdRp). The docking results revealed binding affinities ranging from -6.0 to -9.7 kcal/mol, indicating stable interactions within the active pockets of these viral enzymes. The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions, which are critical for their inhibitory potential.

Similarly, various substituted chromen-4-one derivatives have been evaluated against targets implicated in other diseases. Docking studies have predicted that these compounds can bind effectively to enzymes such as acetylcholinesterase (AChE), β-secretase, and cyclooxygenase (COX), which are relevant to Alzheimer's disease and inflammation. The binding modes often involve pi-pi stacking interactions between the planar chromenone ring system and aromatic residues (e.g., Tyrosine, Tryptophan) in the enzyme's active site, alongside hydrogen bonds formed by the hydroxyl and carbonyl groups.

| Derivative Scaffold | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Isoginkgetin | SARS-CoV-2 Mpro | -9.7 | Not specified |

| Afzelin | SARS-CoV-2 Mpro | -9.1 | Not specified |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | -11.23 | Tyr334, Tyr121, Trp84 |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 | -9.81 | Not specified |

| Hydrazono methyl-4H-chromen-4-one | Threonine Tyrosine Kinase (TTK) | -8.3 | Not specified |

These computational investigations provide a rational basis for the observed biological activities of chromen-4-one derivatives and are instrumental in guiding the synthesis of new analogues with improved binding affinity and selectivity.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool in computational chemistry for studying the structural and electronic properties of molecules like this compound. DFT calculations allow for the accurate determination of molecular geometries, vibrational frequencies, and various reactivity descriptors.

In the context of chromen-4-one derivatives, DFT is frequently employed to obtain optimized molecular structures before performing more complex calculations like molecular docking. Functionals such as B3LYP combined with basis sets like 6-311G are commonly used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Beyond structural optimization, DFT provides deep insights into the reactivity of these molecules. By calculating the distribution of electron density, it is possible to identify the most reactive sites within the molecule. Parameters derived from DFT, such as atomic charges, molecular orbital energies, and the molecular electrostatic potential (MEP), are used to predict how the molecule will interact with other reagents or biological targets. For example, MEP maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting potential sites for hydrogen bonding and other non-covalent interactions. These studies help in understanding the chemical behavior and mechanism of action of these compounds at a fundamental electronic level.

Computational Studies of Solvent Effects on Molecular Properties

The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. Computational methods are used to model these solvent effects to provide a more realistic description of molecular properties in solution. For compounds like this compound, understanding solvent effects is crucial as most biological processes occur in an aqueous environment.

The Polarizable Continuum Model (PCM) is one of the most widely used approaches to simulate the effects of a solvent. In this model, the solute is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This method, often combined with DFT calculations, can predict how a solvent influences molecular geometry, electronic properties, and spectroscopic signatures.

Studies on related flavonoid structures have shown that properties such as optimized geometry, vibrational frequencies, and electronic absorption spectra are sensitive to the polarity of the solvent. For example, investigations using solvents of different polarities (e.g., toluene, ethanol, and water) have demonstrated shifts in vibrational frequencies and changes in the UV-Vis absorption maxima. These solvatochromic shifts can be computationally modeled and provide insights into the nature of the electronic transitions and the differential stabilization of the ground and excited states by the solvent.

Frontier Molecular Orbital (FMO) and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound and its derivatives, FMO analysis is used to characterize their chemical reactivity and stability. The energy of the HOMO is related to the molecule's ionization potential and electron-donating ability, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Calculations on flavonoid scaffolds show that the HOMO is often located on the fused benzene (B151609) ring and the pyrone oxygen atoms, while the LUMO is distributed across the chromen-4-one system. This distribution determines how the molecule interacts with biological receptors and participates in charge-transfer processes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoginkgetin | -6.10 | -1.95 | 4.15 |

| Afzelin | -6.07 | -1.89 | 4.18 |

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-xanthenedione derivative | -5.89 | -1.94 | 3.95 |

Electron density analysis, through methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, complements FMO theory by providing a more detailed picture of charge distribution and bonding interactions within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. The fundamental principle is that the structural properties of a molecule determine its activity. QSAR models are developed by correlating calculated molecular descriptors (which quantify physicochemical properties) with experimentally measured biological activities.

For the this compound scaffold, QSAR studies can be used to predict the biological potency of new derivatives, thereby prioritizing synthetic efforts. The process involves several steps:

Data Set Generation: A series of chromenone derivatives with known biological activities (e.g., antioxidant, anticancer) is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields) descriptors, often derived from quantum chemical calculations like DFT.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

QSAR studies on 4-hydroxycoumarin (B602359) derivatives have successfully quantified their antioxidant activity by correlating it with descriptors like bond dissociation enthalpies of the hydroxyl group. Such models provide valuable insights into the structural features that are essential for a specific biological effect, guiding the rational design of more potent compounds.

In Silico Pharmacokinetic and Pharmacodynamic Profiling

Before a compound can become a viable drug, it must possess a suitable pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify candidates with poor profiles and reduce late-stage failures.

For this compound and its analogues, various online tools and software packages are used to predict key pharmacokinetic parameters. These predictions are based on the molecule's structure and physicochemical properties.

Key predicted parameters include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. Many flavonoid derivatives are predicted to have good gastrointestinal absorption.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. The fraction unbound in plasma (Fu) is a critical parameter that determines the amount of free drug available to interact with its target.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of CYP isoforms (e.g., CYP2D6, CYP3A4) is a key factor in potential drug-drug interactions.

Excretion: While less commonly predicted, parameters related to renal clearance can be estimated.

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties consistent with known orally active drugs.

| Parameter | Description | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the gut. | Indicates potential for oral bioavailability. |

| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | High permeability suggests good absorption. |

| BBB Penetration | Predicts if the compound can cross the blood-brain barrier. | Crucial for CNS-acting drugs; undesirable for others. |

| CYP Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, 3A4). | Highlights potential for drug-drug interactions. |

| Lipinski's Rule of Five | A set of rules based on MW, logP, H-bond donors/acceptors. | Assesses general "drug-likeness" for oral administration. |

In silico profiling suggests that many compounds based on the chromen-4-one scaffold possess favorable ADMET properties, making them promising candidates for further development.

Biological Activities and Molecular Pharmacology of 5 Hydroxy 4h Chromen 4 One Derivatives

Anticancer and Antiproliferative Research

Derivatives of 5-hydroxy-4H-chromen-4-one have emerged as a promising class of compounds in the search for novel anticancer agents. Their multifaceted mechanisms of action, targeting various hallmarks of cancer, have been the subject of intensive investigation.

Inhibition of Cancer Cell Viability and Proliferation

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives against a wide array of human cancer cell lines. These compounds have been shown to effectively reduce cancer cell viability and inhibit their uncontrolled proliferation. For instance, a series of 4H-chromen-4-one derivatives displayed notable antiproliferative activity against human osteosarcoma (U2OS) and human melanoma (A375) cell lines. nih.gov In another study, certain chromone (B188151) derivatives exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer cells. nih.gov

The antiproliferative potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values. For example, one exemplified compound, SND-350, demonstrated antiproliferative activity against a panel of human cancer cells with IC50 values ranging from 0.8 to 8.9 μM. bioworld.com Furthermore, a study on chromanone derivatives highlighted that specific compounds showed enhanced selectivity for cancer cells over normal cells, with significantly lower IC50 values against MCF-7, DU-145, and A549 cells compared to normal SV-HUC-1 cells. nih.gov The structural modifications on the chromen-4-one scaffold play a crucial role in their cytotoxic efficacy.

| Compound/Derivative | Cancer Cell Line | Reported Activity | IC50 Value |

|---|---|---|---|

| SND-350 | Panel of human cancer cells | Antiproliferative | 0.8-8.9 μM bioworld.com |

| Compound 13 (Chroman-2,4-dione derivative) | HL-60 (Leukemia) | Cytotoxic | 42.0 ± 2.7 μM nih.gov |

| Compound 13 (Chroman-2,4-dione derivative) | MOLT-4 (Leukemia) | Cytotoxic | 24.4 ± 2.6 μM nih.gov |

| Compound 11 (Chroman-2,4-dione derivative) | MCF-7 (Breast Cancer) | Cytotoxic | 68.4 ± 3.9 μM nih.gov |

| 4-Clpgc (Dihydropyrano[2,3-g]chromene derivative) | K562 (Chronic Myeloid Leukemia) | Growth inhibition | 102 ± 1.6 μM (72h) nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

Beyond inhibiting proliferation, a key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their systematic elimination. For instance, certain chromone derivatives have been found to induce apoptosis in C6 glioma and MCF-7 breast cancer cells. acs.org The induction of apoptosis is often confirmed through methods such as Annexin V staining and flow cytometry. nih.gov

In addition to apoptosis, these derivatives can also modulate the cell cycle, arresting cancer cells at specific phases and preventing their division. For example, studies have revealed that treatment with certain chromone derivatives can lead to an accumulation of cells in the S phase or G2/M phase of the cell cycle. nih.gov One study on a dihydropyrano[2,3-g]chromene derivative, 4-Clpgc, demonstrated a significant increase in the apoptotic cell percentage in K562 chronic myeloid leukemia cells. nih.gov This compound was found to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate the anti-apoptotic protein BCL2. nih.gov

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of 4H-chromene have been investigated for their anti-angiogenic properties. Studies have shown that these compounds can inhibit the formation of capillary-like structures by endothelial cells. For example, 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one exhibited potent anti-angiogenic activity. fudan.edu.cn

Furthermore, certain 4-aryl-4H-chromene derivatives have been reported to inhibit metastasis by targeting angiogenesis. tbzmed.ac.ir These compounds have been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes involved in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. tbzmed.ac.ir By inhibiting these processes, this compound derivatives can potentially restrict tumor growth and prevent its spread to distant organs.

Molecular Targets and Signaling Pathways in Oncogenesis (e.g., PI3K, Caspase-3, mTOR, D-2HG)

The anticancer activities of this compound derivatives are attributed to their interaction with various molecular targets and modulation of key signaling pathways involved in oncogenesis. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. researchgate.net Some chromen-4-one derivatives have been shown to inhibit this pathway. researchgate.net

Caspase-3 is a key executioner caspase in the apoptotic pathway. The activation of caspase-3 is a hallmark of apoptosis, and several chromone derivatives have been shown to induce its activity. The modulation of the Bax/Bcl-2 ratio is another critical event in the mitochondrial pathway of apoptosis that is influenced by these compounds. nih.gov Furthermore, some derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are implicated in various cellular processes, including cell proliferation and survival. nih.gov

Studies on Specific Cancer Cell Lines (e.g., A549, HeLa, HepG2, MCF-7, U87, SGC-7901, HT1080)

The anticancer potential of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines, demonstrating a broad spectrum of activity.

A549 (Lung Carcinoma): Chromanone derivatives have shown significant cytotoxicity against A549 cells. nih.govacs.org

HeLa (Cervical Cancer): Certain chromone derivatives have been found to cause cell cycle arrest in the S phase in HeLa cells. nih.gov

HepG2 (Hepatocellular Carcinoma): 4H-chromene-based azo chromophores have exhibited anticancer potency against HepG-2 cancer cell lines. frontiersin.org

MCF-7 (Breast Cancer): This cell line has been extensively used to evaluate the cytotoxic and antiproliferative effects of various chromone and chromanone derivatives. nih.govnih.govacs.org

U87 (Glioblastoma): While not as extensively studied, the general anticancer properties of these compounds suggest potential activity against glioblastoma cell lines.

SGC-7901 (Gastric Cancer): The broad-spectrum activity of these compounds indicates they may be effective against gastric cancer cell lines.

HT1080 (Fibrosarcoma): The diverse mechanisms of action of chromone derivatives suggest their potential utility against various sarcoma cell lines.

| Cancer Cell Line | Type of Cancer | Observed Effect of this compound Derivatives |

|---|---|---|

| A549 | Lung Carcinoma | Cytotoxicity, Antiproliferative effects nih.govacs.org |

| HeLa | Cervical Cancer | Cell cycle arrest (S phase) nih.gov |

| HepG2 | Hepatocellular Carcinoma | Anticancer potency frontiersin.org |

| MCF-7 | Breast Cancer | Cytotoxicity, Antiproliferative effects, Apoptosis induction nih.govnih.govacs.org |

| K562 | Chronic Myeloid Leukemia | Growth inhibition, Apoptosis induction nih.gov |

| U2OS | Osteosarcoma | Antiproliferative activity nih.gov |

| A375 | Melanoma | Antiproliferative activity nih.gov |

Antioxidant and Redox Modulation

In addition to their anticancer properties, derivatives of this compound are also recognized for their antioxidant activities. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. nih.gov

Free Radical Scavenging Mechanisms (e.g., DPPH)

Derivatives of this compound are recognized for their antioxidant properties, which are often evaluated through their ability to scavenge free radicals. A common in vitro method to determine this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netasianpubs.org DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. researchgate.netmdpi.com The radical scavenging activity of these compounds is attributed to their ability to donate a hydrogen atom, a process influenced by the structural characteristics of the molecule, such as the presence and position of hydroxyl groups and other substituents. researchgate.netasianpubs.org

The fundamental mechanism involves the antioxidant compound donating a hydrogen atom to the DPPH radical, which neutralizes it. This transfer is observable as a color change in the DPPH solution from purple to yellow, and the decrease in absorbance at 517 nm is measured to quantify the scavenging activity. researchgate.net The presence of a hydroxyl group at the C5 position, along with other hydroxyl groups on the chromen-4-one scaffold, is crucial for this activity. For instance, polyhydroxyflavones are well-known natural antioxidants due to their multiple electron-donating hydroxyl groups.

Studies on various 4-hydroxy-chromene-2-one derivatives have demonstrated their potent DPPH radical scavenging capabilities. For example, certain derivatives with N-thiazole motifs and additional hydroxyl groups have shown significant antiradical activity, with IC50 values indicating high potency. nih.gov The proton transfer from the antioxidant to the radical is a key step in this scavenging process. nih.gov The structure-activity relationship suggests that the arrangement and number of hydroxyl groups, as well as the presence of other electron-donating or withdrawing groups, can significantly modulate the free radical scavenging potential of these compounds. asianpubs.org

Cellular Protection against Oxidative Stress

Beyond direct radical scavenging, this compound derivatives have been shown to protect cells from oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. mdpi.com This damage can affect critical biomolecules such as lipids, proteins, and DNA, contributing to the development of various diseases. nih.govscispace.com

Research has demonstrated that certain synthetic chromone derivatives can protect human embryonic kidney 293 (HEK293) cells from oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov In these studies, pre-treatment of cells with specific chromone derivatives significantly enhanced cell viability following exposure to H₂O₂. nih.gov This protective effect highlights the potential of these compounds to bolster cellular antioxidant defenses and mitigate the damaging effects of ROS at a cellular level. nih.gov The ability of these compounds to counteract oxidative stress is a critical aspect of their therapeutic potential. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-6, Prostaglandin (B15479496) E2)

Derivatives of this compound have demonstrated significant anti-inflammatory activity by modulating the production of key pro-inflammatory mediators. Inflammation is a defensive response, but its dysregulation can lead to chronic diseases. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov

For instance, a synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was found to potently downregulate the production of NO and PGE2 in LPS-induced RAW264.7 macrophages. nih.gov Similarly, other novel 2-phenyl-4H-chromen-4-one derivatives have also shown favorable NO inhibitory activity. nih.gov The inhibition of these mediators is crucial as they play a central role in the inflammatory cascade. Elevated levels of NO, produced by inducible nitric oxide synthase (iNOS), and PGE2, synthesized by cyclooxygenase-2 (COX-2), are hallmarks of inflammation. TNF-α and IL-6 are pro-inflammatory cytokines that orchestrate the inflammatory response. nih.govnih.gov By suppressing these molecules, this compound derivatives can effectively dampen the inflammatory process. nih.govnih.gov

| Compound | Model | Effect on Pro-inflammatory Mediators | Reference |

|---|---|---|---|

| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | LPS-induced RAW264.7 macrophages | Downregulated Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production. Suppressed TNF-α and IL-6 expression. | nih.gov |

| Novel 2-phenyl-4H-chromen-4-one derivative (Compound 8) | LPS-induced RAW264.7 macrophages | Inhibited NO, IL-6, and TNF-α production. | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | In vitro anti-inflammatory assay | Inhibited COX-1, COX-2, and 5-LOX. | mdpi.com |

Inhibition of Key Inflammatory Enzymes

The anti-inflammatory effects of this compound derivatives are also mediated through the inhibition of key enzymes involved in the inflammatory pathway. Notably, these compounds have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are critical for the production of the pro-inflammatory mediators NO and PGE2, respectively.

In a study involving carrageenan-induced paw inflammation in rats, the administration of 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one led to a potent reduction in inflammation, which was associated with the inhibition of iNOS and COX-2 expression in the paw tissue. nih.gov Furthermore, a flavone (B191248) derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, exhibited significant inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. mdpi.com The ability to inhibit these enzymes underscores a crucial mechanism by which these compounds exert their anti-inflammatory effects.

Regulation of Inflammatory Signaling Pathways (e.g., MAPK, NF-kB, TLR4)

The production of pro-inflammatory mediators is regulated by complex intracellular signaling pathways. Derivatives of this compound have been shown to interfere with these pathways, including the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling cascades. nih.govnih.gov

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4. nih.gov This interaction triggers downstream signaling, leading to the activation of MAPK and the transcription factor NF-κB. nih.govnih.gov Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. nih.govnih.gov

Research has demonstrated that certain 2-phenyl-4H-chromen-4-one derivatives can suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov These compounds were shown to reverse the LPS-induced increase in the expression of TLR4 and its downstream signaling molecule, MyD88. nih.gov Furthermore, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one was found to suppress the expression of pro-inflammatory mediators by inhibiting the NF-κB pathway in LPS-stimulated macrophages. nih.gov By targeting these upstream signaling events, these compounds can effectively block the inflammatory cascade at its source.

| Compound | Signaling Pathway | Mechanism of Action | Reference |

|---|---|---|---|

| Novel 2-phenyl-4H-chromen-4-one derivative (Compound 8) | TLR4/MAPK | Inhibited LPS-induced activation of the TLR4/MAPK pathway, reversing the increased expression of TLR4 and MyD88. | nih.gov |

| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | NF-κB | Inhibited the NF-κB pathway in LPS-provoked RAW264.7 macrophages. | nih.gov |

| 3',4'-dihydroxyflavone | MAPK and NF-κB | Inhibited phosphorylation of MAPK and NF-κB activation in BV2 microglial cells. | researchgate.net |

Impact on Neutrophil Pro-inflammatory Responses (e.g., Superoxide (B77818) Anion Generation)

Over-activation of neutrophils is implicated in the pathology of numerous inflammatory diseases. A key mechanism of tissue damage in these conditions is the generation and release of superoxide anions from neutrophils. researchgate.net Certain chromone derivatives have shown the ability to modulate these pro-inflammatory responses of neutrophils.

For example, a 2-phenoxy-chromone derivative was identified to have a moderate inhibitory effect on the generation of superoxide anions by neutrophils. researchgate.net This finding prompted the synthesis and evaluation of a series of related chromones, which were examined for their ability to suppress this particular neutrophil response. researchgate.net By inhibiting the production of reactive oxygen species like the superoxide anion, these compounds can help to mitigate the tissue damage associated with excessive neutrophil activation during inflammation.

Antimicrobial Efficacy

The structural scaffold of this compound has proven to be a versatile template for the development of potent antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of activity against various pathogenic microorganisms.

Derivatives of this compound have been extensively studied for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Certain 4-amino-5-hydroxy-2(5H)-furanone derivatives have demonstrated broad-spectrum antibiotic activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range. nih.gov Notably, some of these derivatives displayed a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4/8µg/ml against Staphylococcus aureus, with a selectivity towards resistant strains. nih.gov

A novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus S4702T exhibited potent antibacterial activity, particularly against Bacillus subtilis with a MIC of 0.25 µg/ml. nih.gov Furthermore, a series of synthesized 3-((Z)-2-(4-nitrophenyl)-2-(1H-tetrazol-5-yl) vinyl)-4H-chromen-4-ones were found to be active against methicillin-resistant S. aureus (MRSA), in addition to other strains like E. faecalis, S. pneumoniae, and E. coli. nih.gov

Chalcone (B49325) derivatives based on a 6-methoxy-2,3-dihydro-4H-chromen-4-one scaffold have also been synthesized and shown to possess moderate-to-good activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijacskros.com The presence of methoxy, fluoro, and nitro substitutions on the phenyl ring was found to markedly increase the antibacterial activity of these novel molecules. ijacskros.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-amino-5-hydroxy-2(5H)-furanones | Staphylococcus aureus | MIC: 4/8 µg/ml | nih.gov |

| 4-amino-5-hydroxy-2(5H)-furanones | Escherichia coli | Broad antibiotic activity | nih.gov |

| 4-amino-5-hydroxy-2(5H)-furanones | Pseudomonas aeruginosa | Broad antibiotic activity | nih.gov |

| Marine Streptomyces-derived 4H-chromen-4-one | Bacillus subtilis | MIC: 0.25 µg/ml | nih.gov |

| 3-((Z)-2-(4-nitrophenyl)-2-(1H-tetrazol-5-yl) vinyl)-4H-chromen-4-ones | Methicillin-resistant S. aureus (MRSA) | Active | nih.gov |

The antifungal potential of this compound derivatives has also been an area of active investigation. Studies have shown that certain structural modifications to the chromenone core can lead to significant antifungal efficacy.

For instance, inspired by the structure of baicalein, a naturally occurring flavonoid with a 5,6,7-trihydroxy-4H-chromen-4-one core, researchers have explored the structure-activity relationship of related compounds. nih.gov These studies indicate that the presence of a 5-hydroxy group is crucial for synergistic antifungal activities. nih.gov Furthermore, o-dihydroxyls and vic-trihydroxyls on either the A or B ring of the flavonoid structure are considered essential pharmacophores for antifungal effects. nih.gov The proposed mechanism of action for these compounds involves the inhibition of hypha formation in Candida albicans. nih.gov

The antiviral properties of this compound derivatives have been explored against several viruses, most notably the Human Immunodeficiency Virus (HIV).

Several novel 4-hydroxycoumarin (B602359) derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov One such derivative demonstrated significant inhibition of virus infectivity (76–78%) with an IC50 of 0.01 nM. nih.gov Molecular docking studies suggest that these compounds may act as nonpeptidic protease inhibitors, with key interactions involving the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups. nih.gov

Furthermore, chromenone derivatives have been investigated as dual inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H and integrase activity. nih.gov While specific data on the anti-Tobacco Mosaic Virus (TMV) and antirotavirus activities of this compound derivatives is limited in the reviewed literature, the promising results against HIV suggest a broader potential for this class of compounds as antiviral agents.

Enzyme Inhibitory Studies

The ability of this compound derivatives to interact with and inhibit the activity of specific enzymes is a key aspect of their molecular pharmacology. These inhibitory activities are often the basis for their therapeutic potential.

Derivatives of 4H-chromen-4-one have emerged as a new class of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCKs). nih.gov These kinases are considered potential therapeutic targets for conditions such as diabetic retinopathy. nih.gov

Through structure-activity relationship studies, a highly active compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), was identified. nih.gov This compound exhibited excellent kinase selectivity for ROCK I and ROCK II. nih.gov

Table 2: Rho Kinase (ROCK) Inhibition by a 4H-Chromen-4-one Derivative

| Compound | Target | Selectivity | Potential Application | Reference |

|---|

Derivatives of this compound have also demonstrated inhibitory activity against enzymes involved in metabolic and pigmentation processes.

A synthetic flavone derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC), has been shown to be a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net BDC exhibited dose-dependent inhibition, with a maximum inhibition of 99.3% at a concentration of 27.6 µM, which was significantly more potent than the standard drug acarbose. nih.govresearchgate.net Kinetic studies revealed a non-competitive mode of inhibition. nih.govresearchgate.net

In the context of tyrosinase inhibition, which is relevant for conditions of hyperpigmentation, synthetic dihydropyrano[3,2-b]chromenediones have been investigated. nih.govuq.edu.au One derivative, DHPC04, displayed potent tyrosinase inhibitory activity with a Ki value of 4 µM, comparable to the well-known inhibitor kojic acid. nih.govuq.edu.au Kinetic analysis suggested that these compounds act as competitive inhibitors for the L-DOPA binding site of the enzyme. nih.govuq.edu.au

Table 3: Alpha-Glucosidase and Tyrosinase Inhibition by this compound Derivatives

| Derivative | Enzyme | Inhibition Data | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) | α-Glucosidase | Max. inhibition: 99.3% at 27.6 µM | Non-competitive | nih.govresearchgate.net |

Monoamine Oxidase-B (MAO-B) Inhibition

Derivatives of this compound have been identified as noteworthy inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters and associated with neurodegenerative diseases.

A notable example is 5-hydroxy-2-methyl-chroman-4-one (HMC), which was isolated from the endogenous lichen fungus Daldinia fissa. nih.govnih.gov This compound demonstrated selective inhibition of human MAO-B with an IC₅₀ value of 3.23 µM, showing approximately four-fold greater selectivity for MAO-B over MAO-A (IC₅₀ = 13.97 µM). nih.govnih.govresearchgate.net Kinetic studies revealed that HMC acts as a reversible and competitive inhibitor of MAO-B, with a Kᵢ value of 0.896 µM. nih.govnih.govresearchgate.net

The mechanism of this selective inhibition has been explored through molecular docking simulations. These studies suggest that the binding affinity of HMC is higher for MAO-B (−7.3 kcal/mol) than for MAO-A (−6.1 kcal/mol). nih.govnih.govresearchgate.net A key interaction identified is a hydrogen bond between HMC and the Cys172 residue of MAO-B, an interaction that is not predicted with MAO-A. nih.govnih.govresearchgate.net Furthermore, in silico pharmacokinetic predictions indicated that HMC has the potential for blood-brain barrier permeability and high gastrointestinal absorption. nih.govnih.govresearchgate.net

Research has also shown that substitutions on the chromone ring can significantly influence MAO-B inhibitory potency. For instance, derivatives with a benzyloxy substituent at the C5 position of the chromone ring exhibit MAO-B inhibition potencies that are several orders of magnitude weaker than their C6-substituted counterparts. researchgate.net

In the broader context of chromone derivatives, structure-activity relationship (SAR) studies have highlighted that acidic or aldehydic functional groups at the C3 position, combined with a benzyloxy substitution at C6, enhance selectivity towards MAO-B. researchgate.net This underscores the importance of the substitution pattern in designing potent and selective MAO-B inhibitors based on the this compound scaffold. The potential of these compounds as therapeutic agents for neurodegenerative disorders such as Parkinson's disease is a subject of ongoing research. researchgate.net

Table 1: MAO-B Inhibitory Activity of this compound Derivatives

| Compound | Source/Type | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | Isolated from Daldinia fissa | 3.23 nih.govnih.gov | 13.97 nih.govnih.gov | ~4 | Reversible, Competitive nih.govnih.gov | 0.896 nih.govnih.gov |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | Synthetic | 0.0028 researchgate.net | - | - | Reversible researchgate.net | - |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | Synthetic | 0.0037 researchgate.net | - | - | Reversible researchgate.net | - |

Acetylcholinesterase (AChE) Inhibition

The this compound scaffold has been investigated for its potential in developing acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. bohrium.com Research into various chromone derivatives has revealed that specific structural modifications can lead to potent and selective inhibition of both AChE and butyrylcholinesterase (BChE).

For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their anti-cholinesterase activity. nih.gov Within this series, substitutions on the phenyl ring attached to the chromen-4-one scaffold were explored. nih.gov One of the most potent analogs demonstrated significant inhibitory activity against AChE with an IC₅₀ value of 0.37 µM. nih.gov Kinetic studies on a related derivative, compound 4k , revealed a competitive type of inhibition against BChE with a Kᵢ value of 0.55 µM. nih.gov